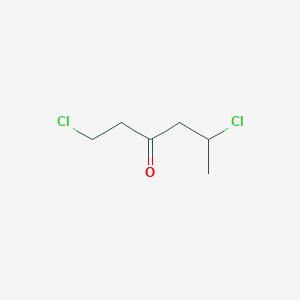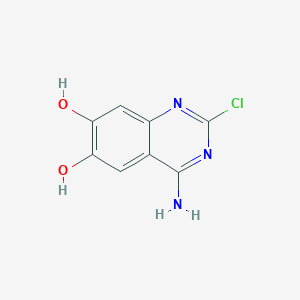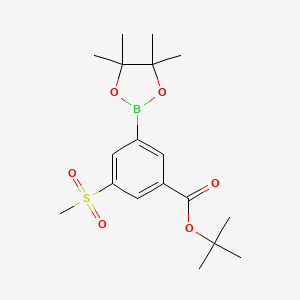
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a tert-butyl ester, a methylsulfonyl group, and a boronic ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common approach is to start with a benzoic acid derivative, which undergoes sulfonylation to introduce the methylsulfonyl group. The tert-butyl ester is then formed through esterification reactions, often using tert-butyl alcohol and an acid catalyst. The boronic ester is introduced via a reaction with a boronic acid or boronate ester under conditions that facilitate the formation of the dioxaborolan ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors, for example, have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester and sulfonyl groups can be reduced under appropriate conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity with various molecular targets. In Suzuki-Miyaura coupling, for example, the boronic ester reacts with palladium catalysts to form carbon-carbon bonds. The tert-butyl ester and methylsulfonyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(methylsulfonyl)benzoate: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of a tert-butyl ester, affecting its reactivity and solubility.
Tert-butyl 3-(methylsulfonyl)-5-bromobenzoate: Contains a bromine atom instead of the boronic ester, which changes its reactivity in substitution reactions.
Uniqueness
The presence of both a boronic ester and a tert-butyl ester in tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate makes it uniquely suited for a wide range of chemical reactions, particularly in the synthesis of complex organic molecules through cross-coupling reactions .
Eigenschaften
Molekularformel |
C18H27BO6S |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C18H27BO6S/c1-16(2,3)23-15(20)12-9-13(11-14(10-12)26(8,21)22)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |
InChI-Schlüssel |
IGHYBUBLLGJHNC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


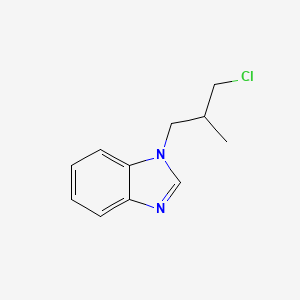
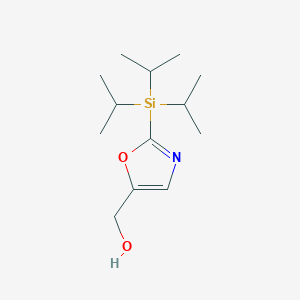
![1,2-Benzenediol,5-imidazo[1,2-a]pyridin-3-yl-3-nitro-](/img/structure/B8518788.png)

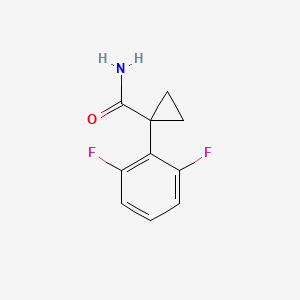
![1-[2-(4-Methoxy-benzylamino)-4-methyl-thiazol-5-yl]-ethanone](/img/structure/B8518803.png)

![4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-](/img/structure/B8518806.png)
![3-amino-4-formyl-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8518817.png)
